4-[(Trimethylsilyl)ethynyl]benzaldehyde

Catalog No.
S717633
CAS No.
77123-57-0
M.F
C12H14OSi
M. Wt
202.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Trimethylsilyl)ethynyl]benzaldehyde

CAS Number

77123-57-0

Product Name

4-[(Trimethylsilyl)ethynyl]benzaldehyde

IUPAC Name

4-(2-trimethylsilylethynyl)benzaldehyde

Molecular Formula

C12H14OSi

Molecular Weight

202.32 g/mol

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3

InChI Key

UZQDUXAJFTWMDT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C=O

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C=O

4-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C₁₂H₁₄OSi and a CAS number of 77123-57-0. This compound features a benzaldehyde moiety substituted with a trimethylsilyl ethynyl group at the para position. It is characterized by its low density of approximately 0.98 g/cm³, a melting point range of 66-70°C, and a boiling point predicted to be around 262.1°C. The compound is classified as toxic and an irritant, necessitating careful handling and storage in a cool, dark place .

Precursor for Pharmaceuticals and Agrochemicals:

This compound serves as a starting material for the synthesis of molecules with potential applications in pharmaceutical and agrochemical development. By incorporating the unique functional groups present in 4-[(Trimethylsilyl)ethynyl]benzaldehyde, researchers can design and synthesize novel compounds with desired biological activities. For instance, studies have explored its use in the synthesis of imidazolidine derivatives with potential antimicrobial properties [].

Synthesis of Functionalized Organic Materials:

The presence of the alkyne moiety (C≡C) and the aldehyde group (CHO) in 4-[(Trimethylsilyl)ethynyl]benzaldehyde allows for its participation in various coupling reactions to form complex organic structures. This property makes it valuable for the synthesis of functionalized organic materials with tailored properties for applications in optoelectronics, catalysis, and materials science. An example includes the synthesis of triphenylporphyrins with potential applications in photodynamic therapy [].

Typical of aldehydes and alkynes. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Sonogashira Coupling: This compound can be used in coupling reactions with other alkynes or halides to form more complex structures.
  • Reactions with Silver Nitrate: In some synthetic pathways, it reacts with silver nitrate to form an oxide intermediate, which can then react with trimethylsilylacetylene to regenerate the target compound .

The synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde typically involves several steps:

  • Starting Material: Begin with 4-bromobenzaldehyde.
  • Reagent Addition: React it with triphenylphosphine in anhydrous triethylamine.
  • Formation of Ethynyl Group: The reaction introduces the trimethylsilyl ethynyl group through subsequent reactions involving appropriate alkynes or silyl reagents .

This method highlights the versatility of organosilicon chemistry in synthesizing functionalized aromatic compounds.

4-[(Trimethylsilyl)ethynyl]benzaldehyde serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: It is used in synthesizing various pharmaceuticals due to its reactivity and functional groups.
  • Agrochemicals: The compound finds applications in developing pesticides and herbicides.
  • Dyes and Pigments: Its derivatives are utilized in producing dyes due to their stable aromatic structure .

  • Electrophilic Aromatic Substitution: Interactions with electrophiles can lead to substituted products.
  • Coordination Chemistry: The presence of silicon may allow for coordination with metal centers, influencing catalytic activities.

Further investigation into these interactions could yield insights into its reactivity profile and potential applications.

Several compounds share structural similarities with 4-[(Trimethylsilyl)ethynyl]benzaldehyde. Below is a comparison highlighting their unique features:

Compound NameStructure TypeNotable Features
4-EthynylbenzaldehydeEthynyl-substituted aldehydeLacks silicon; more straightforward reactivity
4-(Phenylethynyl)benzaldehydeEthynyl-substituted aldehydeContains a phenyl group; different steric effects
TrimethylsilylacetyleneAlkynyl compoundNo aldehyde functionality; used for coupling reactions
4-(Bromobenzene)ethynylHalogenated ethynyl compoundMore reactive due to bromine; useful in substitution reactions

The presence of the trimethylsilyl group in 4-[(Trimethylsilyl)ethynyl]benzaldehyde enhances its stability and solubility compared to its analogs, making it particularly valuable in synthetic applications where reactivity must be controlled.

PropertyValueSource
Molecular FormulaC₁₂H₁₄OSi
Molecular Weight202.32 g/mol
Melting Point66–70°C
CAS Number77123-57-0

Synonyms include:

  • 4-[(Trimethylsilyl)ethynyl]benzaldehyde
  • 4-(2-trimethylsilylethynyl)benzaldehyde
  • p-[(Trimethylsilyl)ethynyl]benzaldehyde

The compound’s structure features:

  • A benzaldehyde group (C₆H₅CHO)
  • A trimethylsilyl-protected ethynyl moiety (–C≡C–Si(CH₃)₃)

This configuration allows for selective participation in cross-coupling reactions while protecting the alkyne terminus.

Wikipedia

4-(Trimethylsilyl)ethynylbenzaldehyde

Dates

Modify: 2023-08-15
Athavale et al. Demystifying the asymmetry-amplifying, autocatalytic behaviour of the Soai reaction through structural, mechanistic and computational studies. Nature Chemistry, doi: 10.1038/s41557-020-0421-8, published online 23 March 2020

Explore Compound Types